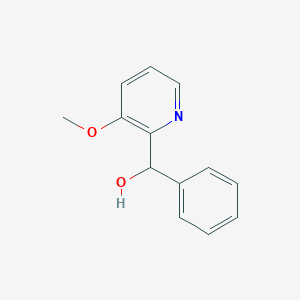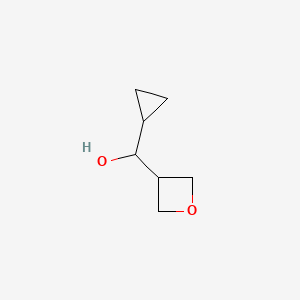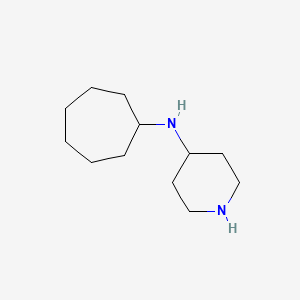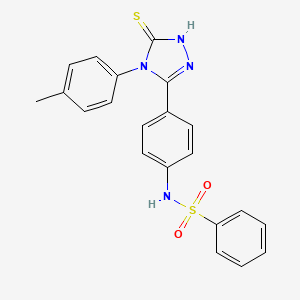![molecular formula C7H3BrClN3O2 B11765159 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid CAS No. 938191-85-6](/img/structure/B11765159.png)
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is an organic compound with the molecular formula C6H3BrClN3O2 It is a derivative of pyrrolo[2,1-F][1,2,4]triazine, featuring both bromine and chlorine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,1-F][1,2,4]triazine core, followed by the introduction of bromine and chlorine substituents. The final step involves the carboxylation of the compound to introduce the carboxylic acid group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine
- 7-Bromo-2-chloropyrrolo[2,1-F][1,2,4]triazine
- 7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde
Uniqueness
7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical properties and reactivity compared to its analogs. This functional group can participate in additional reactions, such as esterification and amidation, expanding the compound’s utility in various applications.
Eigenschaften
| 938191-85-6 | |
Molekularformel |
C7H3BrClN3O2 |
Molekulargewicht |
276.47 g/mol |
IUPAC-Name |
7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
InChI |
InChI=1S/C7H3BrClN3O2/c8-4-1-3(7(13)14)5-6(9)10-2-11-12(4)5/h1-2H,(H,13,14) |
InChI-Schlüssel |
KWGNAIOTOLLLNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1C(=O)O)C(=NC=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B11765102.png)

![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)

![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)

![Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B11765146.png)

![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)

![2H-Pyrrolo[3,4-D]thiazole](/img/structure/B11765156.png)

